3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a quinazolinone core with a nonyl chain at the 2-position, a chloro substituent at the 7-position, and an aminopropyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Nonyl Chain: The nonyl chain can be introduced via alkylation reactions using nonyl halides in the presence of a base such as potassium carbonate.
Chlorination: The chloro substituent at the 7-position can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Aminopropylation: The aminopropyl group can be introduced by reacting the intermediate with 3-aminopropylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro substituent.
Scientific Research Applications
3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group may facilitate binding to biological receptors, while the chloro and nonyl substituents may enhance its lipophilicity and membrane permeability. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopropyl)-2-nonylquinazolin-4(3H)-one: Lacks the chloro substituent at the 7-position.
7-Chloro-2-nonylquinazolin-4(3H)-one: Lacks the aminopropyl group at the 3-position.
3-(3-Aminopropyl)-7-chloroquinazolin-4(3H)-one: Lacks the nonyl chain at the 2-position.
Uniqueness
3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one is unique due to the combination of its substituents, which may confer distinct biological activities and chemical properties. The presence of the aminopropyl group, chloro substituent, and nonyl chain may enhance its binding affinity, selectivity, and pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C20H30ClN3O |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
3-(3-aminopropyl)-7-chloro-2-nonylquinazolin-4-one |
InChI |
InChI=1S/C20H30ClN3O/c1-2-3-4-5-6-7-8-10-19-23-18-15-16(21)11-12-17(18)20(25)24(19)14-9-13-22/h11-12,15H,2-10,13-14,22H2,1H3 |
InChI Key |
BSGSJJDZHCCWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.